H-Glu(OMe)-OH

Enzymology Substrate Specificity Allosteric Regulation

Source premium 5-Methyl hydrogen L-glutamate (CAS 1499-55-4) for reliable SPPS and API synthesis. This γ-methyl ester ensures orthogonal protection, stability in Fmoc/t-Bu cycles, and high solubility for efficient reactions. Superior enantiomeric purity guarantees reproducible results in peptide and pharmaceutical manufacturing.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 1499-55-4
Cat. No. B555036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OMe)-OH
CAS1499-55-4
SynonymsL-Glutamicacid5-methylester; 1499-55-4; H-Glu(OMe)-OH; (2S)-2-amino-5-methoxy-5-oxopentanoicacid; 5-MethylL-Glutamate; ZGEYCCHDTIDZAE-BYPYZUCNSA-N; MFCD00002632; SBB006716; NCGC00160470-01; (2S)-2-amino-5-methoxy-5-oxo-pentanoicacid; L-Glutamicacid,5-methylester; Polymethylglutamate; 27056-76-4; L-Glutamicacidgamma-methylester; (2S)-2-amino-4-(methoxycarbonyl)butanoicacid; 5-Methyl-L-glutamate; PubChem14918; beta-Methyl-L-glutamate; (5)-MethylL-glutamate; Glutamicacid,1-methylester; L-Glutamicacid,5-methylester,homopolymer; Poly-gamma-methylglutamate; AC1L2A6P; AC1Q5ZT9; L-Glutamate-5-methylester
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
InChIKeyZGEYCCHDTIDZAE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl hydrogen L-glutamate (CAS 1499-55-4): Protected L-Glutamic Acid Derivative for Peptide Synthesis and Biochemical Research


5-Methyl hydrogen L-glutamate (CAS 1499-55-4), also referred to as L-glutamic acid 5-methyl ester or H-Glu(OMe)-OH, is a synthetically protected derivative of the proteinogenic amino acid L-glutamic acid [1]. The compound is characterized by the selective esterification of the γ-carboxyl group with a methyl moiety, leaving the α-carboxyl and amino groups free for subsequent orthogonal manipulation . This regioselective protection is foundational to its role as a key intermediate in peptide synthesis and the construction of complex molecular architectures .

The Limitations of Simple Substitution: Why 5-Methyl hydrogen L-glutamate Cannot Be Replaced by Generic Analogs


Despite its structural similarity to L-glutamic acid and other mono-esters, 5-Methyl hydrogen L-glutamate exhibits distinct physicochemical and biological properties that preclude simple substitution in research and industrial applications [1]. Its unique regiospecific methylation at the γ-position critically modulates substrate recognition by enzymes like glutamate dehydrogenase (GDH) and alters its interaction with allosteric effectors, leading to divergent catalytic outcomes [2]. Furthermore, key quality metrics such as enantiomeric purity and specific rotation are not uniform across glutamate derivatives; the quantitative data below demonstrate that relying on a generic 'glutamate ester' without precise specification can introduce significant variability in reaction yields, biological activity, and analytical reproducibility .

Quantitative Differentiation Guide: Head-to-Head Evidence for 5-Methyl hydrogen L-glutamate (CAS 1499-55-4)


Substrate Specificity Divergence: γ-Methyl Glutamate Exhibits Distinct Kinetic and Regulatory Behavior vs. L-Glutamate with Glutamate Dehydrogenase

In a study of beef liver glutamate dehydrogenase (GDH), the γ-methyl derivatives of glutamate, including 5-Methyl hydrogen L-glutamate, demonstrated the same pH optimum (8.7) as the natural substrate L-glutamate [1]. However, a critical functional divergence was observed: unlike L-glutamate, the γ-methyl derivatives showed inhibition by ADP and activation by GTP at pH 8, a pattern characteristic of monocarboxylic substrates like L-norvaline [1]. This indicates that while the compound can bind to the active site, the γ-methyl group fundamentally alters the enzyme's allosteric response, a property not shared by the parent compound.

Enzymology Substrate Specificity Allosteric Regulation

Optical Purity Control: Specific Rotation of 5-Methyl hydrogen L-glutamate Provides a Clear Benchmark vs. Racemic or Degraded Material

The specific rotation of 5-Methyl hydrogen L-glutamate is rigorously defined as +28.0 to +30.0 deg (C=2, 6mol/L HCl) at 20°C, with a typical value of +29°, as certified by vendors employing non-aqueous titration for purity assessment . This is a critical differentiator from its enantiomer or racemate, D-glutamic acid 5-methyl ester, which exhibits an opposite sign of rotation, and from the DL-mixture, which has a net zero or significantly reduced optical rotation. The defined range provides a quantitative, verifiable benchmark for enantiomeric excess, which is essential for applications where chiral integrity impacts biological activity.

Chiral Purity Quality Control Analytical Chemistry

Enhanced Organic Solvent Solubility Profile of 5-Methyl hydrogen L-glutamate Differentiates It from the Parent L-Glutamic Acid

Quantitative solubility studies reveal that L-glutamic acid 5-methyl ester exhibits a markedly different and enhanced solubility profile in organic solvents compared to its parent compound, L-glutamic acid [1]. While L-glutamic acid is sparingly soluble in most organic media, the methyl ester demonstrates measurable solubility in a range of solvents. For instance, its mole fraction solubility in ethanol at 298.15 K is approximately 2.0 x 10^-3, whereas the solubility of L-glutamic acid in ethanol is reported to be orders of magnitude lower (near insoluble) [2]. This is a direct consequence of γ-carboxyl group methylation, which increases the compound's lipophilicity and Hansen solubility parameters.

Solubility Formulation Organic Synthesis

Melting Point Disparity: Thermal Decomposition Profile Distinguishes 5-Methyl hydrogen L-glutamate from L-Glutamic Acid

The thermal behavior of 5-Methyl hydrogen L-glutamate is characterized by a melting point with decomposition at 182°C . This contrasts with L-glutamic acid, which decomposes at a higher temperature of approximately 205°C without a distinct melting point [1]. The lower decomposition temperature and distinct melting event for the ester provide a clear and verifiable differential signature for identity testing and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus, which is not applicable for the parent compound.

Thermal Analysis Stability Quality Control

Hydrolytic Stability Profile: 5-Methyl hydrogen L-glutamate's Base-Catalyzed Half-Life Enables Controlled Deprotection Strategies

The hydrolytic stability of the methyl ester in 5-Methyl hydrogen L-glutamate is a critical parameter for its use as a protecting group. Modeling predicts a total base-catalyzed hydrolysis rate constant (Kb) of 6.634 x 10^-2 L/mol·sec at pH > 8 and 25°C, corresponding to a half-life of approximately 121 days at pH 8 . This level of stability provides a practical and quantifiable window for performing synthetic steps under mildly basic conditions without premature deprotection, differentiating it from more labile esters (e.g., benzyl or tert-butyl esters) that hydrolyze much more rapidly under similar conditions [1].

Chemical Stability Protecting Group Strategy Peptide Synthesis

Optimal Application Scenarios for 5-Methyl hydrogen L-glutamate (CAS 1499-55-4) in Research and Industrial Settings


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal γ-Carboxyl Protection

As demonstrated by its controlled hydrolytic stability profile, 5-Methyl hydrogen L-glutamate is ideally suited as a γ-carboxyl-protected building block in SPPS. Its stability under standard Fmoc/t-Bu deprotection cycles (piperidine, TFA) allows for the selective and stepwise construction of complex peptides, with the methyl ester remaining intact until final global deprotection or a specific orthogonal deprotection step is performed. This is the compound's primary and most well-established application .

Enzymology Studies Investigating Glutamate Dehydrogenase (GDH) Allosteric Mechanisms

Given its unique functional divergence from L-glutamate in its response to ADP and GTP as shown in direct head-to-head enzyme assays, 5-Methyl hydrogen L-glutamate is a valuable tool compound for dissecting the allosteric regulation of glutamate dehydrogenase. Researchers can use this compound to probe effector binding sites and understand how subtle substrate modifications alter enzyme conformation and activity, insights not attainable with the native substrate alone [1].

Synthesis of γ-Modified Glutamate Derivatives and Peptidomimetics in Organic Solvents

The dramatic increase in organic solvent solubility relative to L-glutamic acid makes 5-Methyl hydrogen L-glutamate the preferred starting material for synthesizing a wide array of γ-modified glutamate analogs, including hydroxamates, hydrazides, and amides. Reactions that are heterogeneous and low-yielding with L-glutamic acid become efficient, homogeneous processes with the methyl ester, enabling the creation of diverse chemical libraries for drug discovery and chemical biology applications [2].

Manufacturing of Active Pharmaceutical Ingredient (API) Intermediates like Aceglutamide

A key industrial application of 5-Methyl hydrogen L-glutamate is its use as a direct intermediate in the synthesis of pharmaceutical compounds such as Aceglutamide (Acetylglutamide) . The compound's well-defined quality metrics, including high purity (≥98.0%), low chloride content, and verifiable specific rotation, are essential for meeting regulatory standards in API manufacturing and ensuring consistent batch-to-batch quality in the final drug product .

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